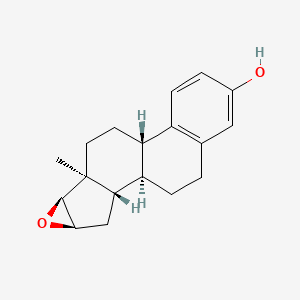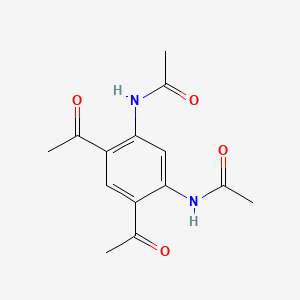
N-(5-acetamido-2,4-diacetylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-acetamido-2,4-diacetylphenyl)acetamide: is an organic compound with the molecular formula C14H16N2O4 This compound is characterized by the presence of acetamido and acetyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetamido-2,4-diacetylphenyl)acetamide typically involves the following steps:
Acetylation of 5-amino-2,4-diacetylphenol: The starting material, 5-amino-2,4-diacetylphenol, is acetylated using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
N-acylation: The acetylated product is then subjected to N-acylation using acetic anhydride or acetyl chloride. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the generated acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetamido-2,4-diacetylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acid derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The acetyl groups in the compound can undergo nucleophilic substitution reactions with reagents such as ammonia or primary amines, leading to the formation of substituted amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in an organic solvent like ethanol or methanol.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted amides.
Scientific Research Applications
N-(5-acetamido-2,4-diacetylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a non-steroidal anti-inflammatory drug (NSAID) due to its structural similarity to other known NSAIDs.
Pharmaceutical Research: It is used as a model compound in the development of new analgesic and anti-inflammatory agents.
Biological Studies: The compound’s interactions with biological targets, such as cyclooxygenase enzymes, are investigated using in-silico and in-vitro methods.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-acetamido-2,4-diacetylphenyl)acetamide involves its interaction with cyclooxygenase enzymes (COX-1 and COX-2). The compound inhibits the activity of these enzymes, leading to a decrease in the production of prostaglandins, which are mediators of inflammation and pain. This inhibition results in the compound’s analgesic and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethylphenyl)acetamide: This compound has a similar acetamide structure but lacks the additional acetyl groups present in N-(5-acetamido-2,4-diacetylphenyl)acetamide.
N-(4-(4-acetamido-2-hydroxyphenoxy)phenyl)acetamide: This compound contains a hydroxyphenoxy group, making it structurally different but functionally similar in terms of its potential biological activity.
Uniqueness
This compound is unique due to the presence of multiple acetyl groups, which may enhance its binding affinity to cyclooxygenase enzymes and improve its pharmacokinetic properties. This structural feature distinguishes it from other similar compounds and contributes to its potential as a therapeutic agent.
Properties
Molecular Formula |
C14H16N2O4 |
|---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
N-(5-acetamido-2,4-diacetylphenyl)acetamide |
InChI |
InChI=1S/C14H16N2O4/c1-7(17)11-5-12(8(2)18)14(16-10(4)20)6-13(11)15-9(3)19/h5-6H,1-4H3,(H,15,19)(H,16,20) |
InChI Key |
AGBOWHYZHHCRJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1NC(=O)C)NC(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



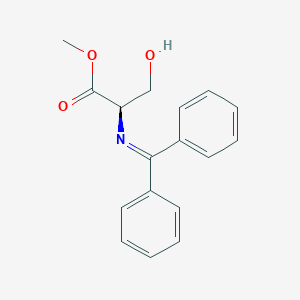

![3-Oxa-1,5,6,8-tetraazabicyclo[3.2.2]nonane](/img/structure/B14754893.png)
![[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2R)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]oxyethyl] benzoate](/img/structure/B14754894.png)
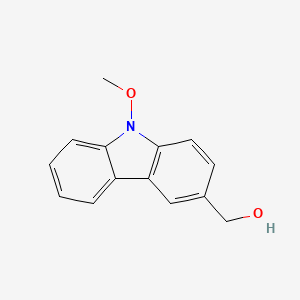
![N-[2-Amino-5-(diethylamino)phenyl]acetamide](/img/structure/B14754898.png)
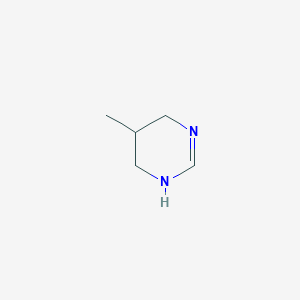
![10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14754904.png)
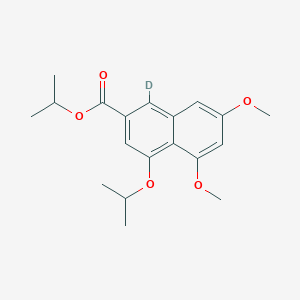
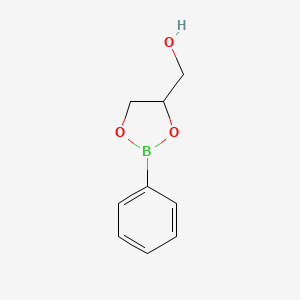
![(2S)-N-(Diphenylmethyl)-N,3,3-trimethyl-2-[[[[(1R,2R)-2-2,5-diphenyl-1H-pyrrol-1-yl)cyclohexyl]amino]thioxomethyl]amino]butanamide](/img/structure/B14754930.png)
![2-Ethoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14754932.png)
